molecular formula C17H14FN3O B11483561 2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B11483561
M. Wt: 295.31 g/mol
InChI Key: FOKMIKRZJOHGMP-DHZHZOJOSA-N
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Description

2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a combination of phenol, triazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the triazole with a fluorophenyl halide.

    Phenol Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenols or triazoles.

Scientific Research Applications

2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL
  • 2-{3-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 2-{3-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1-METHYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity : The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-2-methyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C17H14FN3O/c1-21-17(14-4-2-3-5-15(14)22)19-16(20-21)11-8-12-6-9-13(18)10-7-12/h2-11,22H,1H3/b11-8+

InChI Key

FOKMIKRZJOHGMP-DHZHZOJOSA-N

Isomeric SMILES

CN1C(=NC(=N1)/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3O

Canonical SMILES

CN1C(=NC(=N1)C=CC2=CC=C(C=C2)F)C3=CC=CC=C3O

Origin of Product

United States

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